
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione, also known as IDO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDO is a cyclic imide derivative of oxadiazine and has a unique chemical structure that makes it an attractive target for drug development.
Wirkmechanismus
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that catalyzes the oxidative cleavage of tryptophan, an essential amino acid, into kynurenine. This process leads to the depletion of tryptophan and the accumulation of kynurenine, which has immunosuppressive effects. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione-mediated tryptophan depletion has been shown to suppress T-cell activity and promote immune tolerance, which is beneficial in certain disease states but detrimental in others.
Biochemical and Physiological Effects
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been shown to have several biochemical and physiological effects, including the regulation of the immune system, the induction of apoptosis, and the promotion of angiogenesis. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have several advantages for lab experiments, including their specificity for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione and their ability to enhance the immune response to cancer cells. However, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors also have limitations, including their potential toxicity and their limited efficacy in certain disease states.
Zukünftige Richtungen
For 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione research include the development of more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, the identification of new therapeutic targets for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, and the investigation of the role of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione in other disease states. Additionally, the development of novel drug delivery systems for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors and the optimization of dosing regimens will be essential for the successful translation of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors into clinical practice.
Conclusion
In conclusion, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is a promising target for drug development due to its potential therapeutic applications in various diseases. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy. However, further research is needed to optimize the dosing regimens and develop more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors for clinical use.
Synthesemethoden
The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione involves the reaction of hydrazine hydrate with maleic anhydride, which results in the formation of 6-imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione. This reaction is followed by the addition of a suitable acid to produce the desired product. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production.
Wissenschaftliche Forschungsanwendungen
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that plays a crucial role in the regulation of the immune system by suppressing T-cell activity. Therefore, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been developed as potential immunotherapeutic agents for the treatment of cancer and other immune-related disorders.
Eigenschaften
IUPAC Name |
6-amino-1,3,5-oxadiazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-1-5-2(7)6-3(8)9-1/h(H3,4,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOMXCPOLRYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

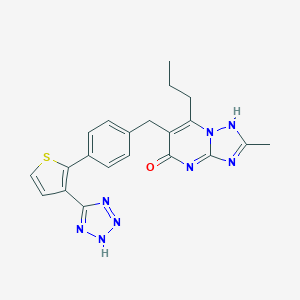
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
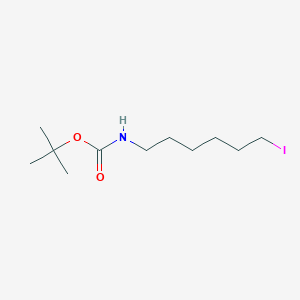
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
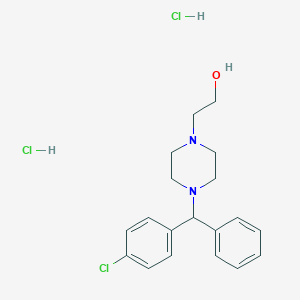
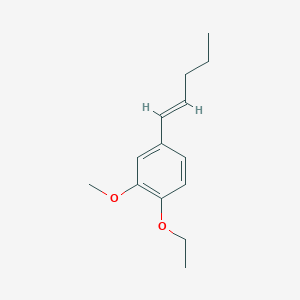

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
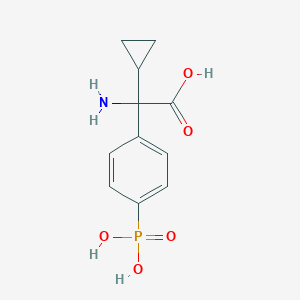
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
